molecular formula C12H9FO B1343104 3-(3-Fluorophenyl)phenol CAS No. 80254-64-4

3-(3-Fluorophenyl)phenol

Cat. No. B1343104
CAS RN: 80254-64-4
M. Wt: 188.2 g/mol
InChI Key: PFZUGPINHJHSJT-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)phenol is a compound that is structurally related to various fluorinated phenolic compounds and Schiff bases that have been synthesized and characterized in recent studies. Although the exact compound of interest is not directly studied in the provided papers, the related compounds offer insights into the potential properties and reactivity of 3-(3-Fluorophenyl)phenol.

Synthesis Analysis

The synthesis of related fluorinated phenolic compounds and Schiff bases typically involves condensation reactions, as seen in the synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol using oxidative polycondensation , and the base-catalyzed condensation to form chalcones . These methods suggest

Scientific Research Applications

Protonation Behavior in Acidic Media

The behavior of phenol and fluorophenol derivatives, including compounds structurally related to 3-(3-Fluorophenyl)phenol, was studied in concentrated sulfuric acid. The research highlighted the protonation predominantly on the oxygen atom, influenced by the H0a acidity function, providing insights into the chemical behavior of these compounds under highly acidic conditions (Koeberg-Telder et al., 2010).

Antitumor Properties

Fluorophenol derivatives have shown promise as antitumor agents. Specifically, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one demonstrated significant inhibitory activity against cancer cell lines, indicating potential applications in cancer treatment. Its efficacy was comparable to established drugs in preclinical models, marking it as a promising candidate for clinical studies (Chou et al., 2010).

Bioremediation Potential

The potential for bioremediation using fluorophenols, including compounds related to 3-(3-Fluorophenyl)phenol, has been explored. A study on the glycosylation of fluorophenols by the marine microalga Amphidinium crassum showed efficient conversion to β-D-glucosides, indicating a possible method for bioremediation of environmental pollutants (Shimoda & Hamada, 2010).

Antibacterial Applications

Compounds containing fluorophenyl groups, akin to 3-(3-Fluorophenyl)phenol, have been synthesized and exhibited promising antibacterial activities, suggesting potential applications in developing new antimicrobial agents (Holla et al., 2003).

Safety And Hazards

While specific safety and hazard information for 3-(3-Fluorophenyl)phenol is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

properties

IUPAC Name

3-(3-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUGPINHJHSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620056
Record name 3'-Fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)phenol

CAS RN

80254-64-4
Record name 3'-Fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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